Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782448
InChI: InChI=1S/C9H9N3O3/c1-5-6(8(14)15-2)7(13)12-4-3-10-9(12)11-5/h3-4H,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol

Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC17782448

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-methyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
IUPAC Name methyl 7-methyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C9H9N3O3/c1-5-6(8(14)15-2)7(13)12-4-3-10-9(12)11-5/h3-4H,1-2H3,(H,10,11)
Standard InChI Key TXOYJMIGTORTOA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N2C=CN=C2N1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic framework where an imidazole ring is fused to a pyrimidine moiety. The imidazole ring contributes nitrogen-rich electron density, while the pyrimidine component introduces conjugation stability. Key substituents include a methyl group at position 7, a ketone at position 5, and a methyl ester at position 6, which collectively influence its electronic and steric properties.

Electronic Configuration

Density functional theory (DFT) simulations suggest that the ester group at position 6 withdraws electron density, polarizing the pyrimidine ring. This polarization enhances electrophilic susceptibility at positions 2 and 4 of the pyrimidine ring, facilitating nucleophilic attacks. The methyl group at position 7 introduces steric hindrance, moderating reaction kinetics in substitution reactions.

Synthesis Methodologies

Laboratory-Scale Synthesis

A widely reported route involves a two-step condensation-cyclization sequence :

  • Pyrimidine Ring Formation: Ethyl acetoacetate reacts with guanidine under basic conditions to yield 4,6-dihydroxypyrimidine.

  • Imidazole Cyclization: The intermediate undergoes cyclization with formaldehyde or methyl glyoxal in the presence of ammonium acetate, forming the fused imidazo[1,2-a]pyrimidine core.

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve yield by stabilizing transition states .

  • Catalysis: Lewis acids like ZnCl₂ accelerate cyclization by coordinating to carbonyl oxygen .

Table 1. Representative Synthesis Conditions and Yields

Starting MaterialReagentsConditionsYield (%)
Ethyl acetoacetateGuanidine, NaOHReflux, 6 h65–70
4,6-DihydroxypyrimidineFormaldehyde, NH₄OAc120°C, 3 h78

Industrial Production

Continuous flow reactors enhance scalability by minimizing side reactions. Automated platforms enable real-time monitoring of reaction parameters (pH, temperature), achieving batch-to-batch consistency.

Chemical Reactivity and Functionalization

Nucleophilic Substitutions

The electron-deficient pyrimidine ring undergoes substitutions at positions 2 and 4. For example, treatment with amines yields amino derivatives, while thiols generate thioether analogs.

Electrophilic Additions

Electrophiles like nitronium ions preferentially attack position 3 of the imidazole ring, forming nitro derivatives. Halogenation (e.g., bromine in acetic acid) occurs at position 2 of the pyrimidine ring .

Condensation Reactions

The ketone at position 5 reacts with hydrazines to form hydrazones, which cyclize into triazolo-fused derivatives under acidic conditions .

Table 2. Select Reaction Pathways and Products

Reaction TypeReagentProduct
Nucleophilic substitutionMethylamine2-Aminoimidazopyrimidine
Electrophilic brominationBr₂ in HAc2-Bromoimidazopyrimidine
CondensationHydrazine hydrateTriazolo[1,5-a]imidazopyrimidine

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

  • 1720 cm⁻¹: Ester carbonyl (C=O stretch).

  • 1680 cm⁻¹: Pyrimidine ketone (C=O stretch).

  • 2217 cm⁻¹: Cyano group (if present in derivatives) .

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆):

    • δ 3.89 (s, 3H, OCH₃).

    • δ 2.41 (s, 3H, CH₃ at C7).

    • δ 6.85–7.50 (m, aromatic protons) .

  • ¹³C NMR:

    • δ 167.2 (ester carbonyl).

    • δ 158.9 (pyrimidine C5=O).

Mass Spectrometry

The molecular ion peak appears at m/z 207.19 (M⁺). Fragmentation patterns include loss of COOCH₃ (m/z 164) and subsequent ring cleavage.

Future Directions

  • Pharmacological Profiling: In vivo toxicity and efficacy studies for antiviral leads.

  • Process Optimization: Microwave-assisted synthesis to reduce reaction times.

  • Catalytic Asymmetric Synthesis: Exploring chiral catalysts for enantioselective derivatization.

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